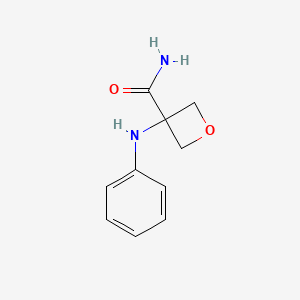

3-(Phenylamino)oxetane-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-anilinooxetane-3-carboxamide |

InChI |

InChI=1S/C10H12N2O2/c11-9(13)10(6-14-7-10)12-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,11,13) |

InChI Key |

KFHGNYKVBNLVFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C(=O)N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Phenylamino Oxetane 3 Carboxamide and Its Derivatives

Historical and Contemporary Approaches to Oxetane (B1205548) Ring Construction

The formation of the strained four-membered oxetane ring requires specific synthetic strategies to overcome the inherent ring strain. beilstein-journals.org Various methods have been developed, ranging from classical intramolecular cyclizations to modern catalytic and photochemical reactions.

Intramolecular Cyclization Routes (e.g., from 3-hydroxypropylamine precursors)

A cornerstone of oxetane synthesis is the intramolecular Williamson etherification. magtech.com.cnacs.org This method typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. For instance, starting from a suitable 1,3-diol, selective tosylation of the primary alcohol, followed by treatment with a base like potassium tert-butoxide (KOtBu), can afford the oxetane ring. acs.org 3,3-Disubstituted oxetanes can be synthesized from substituted dimethyl malonates through a sequence involving reduction to the diol, selective monotosylation, and subsequent base-mediated cyclization, with reported yields for the cyclization step ranging from 59% to 87%. acs.org

Another intramolecular approach involves the ring expansion of epoxides. magtech.com.cn For example, the treatment of 1-(βγ-epoxypropyl)cyclohexan-1-ol and its derivatives with a base in aqueous dimethyl sulfoxide (B87167) (Me₂SO) yields the corresponding oxetanes as the primary products. rsc.org This highlights the versatility of intramolecular ring-closure strategies in forming the oxetane skeleton from acyclic precursors bearing appropriately positioned functional groups. A general and practical method combines Williamson etherification with alcohol C–H functionalization, avoiding multi-step preparations of starting materials. beilstein-journals.org

Photoredox Catalysis in Oxetane Synthesis (e.g., decarboxylative addition to 3-oxetanone)

Photochemical reactions represent a powerful tool for constructing four-membered rings. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a well-established method for synthesizing oxetanes. beilstein-journals.orgnih.gov This reaction proceeds via the excitation of the carbonyl compound, which then reacts with the ground-state alkene to form the oxetane ring. nih.gov

More recently, visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals for C-C bond formation, including the functionalization of existing oxetane rings. nih.govacs.org While not a primary method for ring construction, these techniques are crucial for elaborating the oxetane core. For example, a photoredox-catalyzed decarboxylative approach can be used to generate tertiary benzylic oxetane radicals from 3-aryl-3-carboxylic acid oxetanes. nih.govacs.orgresearchgate.net These radicals can then undergo conjugate addition to activated alkenes, allowing for the introduction of alkyl substituents at the C3 position. nih.gov This process is facilitated by the increased reactivity of radicals within the strained ring system. nih.gov

A proposed mechanism involves the oxidation of the carboxylate anion by an excited photocatalyst, followed by decarboxylation to form the key oxetane radical intermediate. nih.govacs.org This radical can be trapped, for instance, by TEMPO, confirming its formation. nih.govacs.org

Other Catalytic and Multi-component Reactions for Oxetane Formation (e.g., copper-catalyzed cascade reactions for spirocycles)

Catalytic methods, particularly those employing transition metals, offer efficient and atom-economical routes to oxetane-containing structures. Copper-catalyzed reactions have proven versatile in this regard. One notable example is a four-component cascade reaction for the synthesis of 3-oxetanone-derived spirocycles. mdpi.comresearchgate.net This reaction combines a 1,2-amino alcohol, formaldehyde, 3-oxetanone, and an alkyne, co-catalyzed by CuBr₂ and trifluoroacetic acid (TFA), to form complex spirooxazolidines in moderate to good yields. researchgate.net The reaction demonstrates high functional group tolerance for both the amino alcohol and alkyne components. mdpi.comresearchgate.net

The proposed mechanism involves the copper-catalyzed activation of the alkyne, which then reacts with an iminium intermediate. mdpi.com This iminium species is formed in situ from the condensation of the amino alcohol, formaldehyde, and 3-oxetanone. mdpi.com This multi-component strategy allows for the rapid construction of diverse and complex molecular scaffolds containing the oxetane motif. mdpi.comresearchgate.net

| Entry | Amino Alcohol (1) | Alkyne (4) | Product (5) | Yield (%) |

| 1 | Phenylglycinol | Phenylacetylene | 5a | 54 |

| 2 | 2-Amino-2-phenylethan-1-ol | 4-Methoxyphenylacetylene | 5b | 65 |

| 3 | (S)-2-amino-3-phenylpropan-1-ol | Phenylacetylene | 5c | 58 |

| 4 | Valinol | Phenylacetylene | 5d | 41 |

| 5 | 2-Amino-3-methylbutan-1-ol | 4-Chlorophenylacetylene | 5e | 45 |

| Table 1: Scope of the copper-catalyzed four-component reaction for the synthesis of 3-oxetanone-derived spirocycles. Data sourced from Zhang et al. (2025). mdpi.comresearchgate.net |

Other copper-catalyzed methods include the intramolecular O-vinylation of γ-bromohomoallylic alcohols, which yields 2-alkylideneoxetanes. beilstein-journals.org This Ullmann-type coupling shows a preference for the 4-exo ring closure needed to form the oxetane ring. beilstein-journals.org

Installation of the Phenylamino (B1219803) Moiety at the Oxetane C3 Position

Once the oxetane ring is constructed, the next critical step is the introduction of the phenylamino group at the C3 position. This can be achieved through direct amination of a suitable precursor or by transforming a pre-installed functional group.

Direct Amination Strategies

A common and direct route to 3-aminooxetanes is the reductive amination of oxetan-3-one. nih.govnih.gov Oxetan-3-one is a key building block in medicinal chemistry, and its reaction with an amine, such as aniline, in the presence of a reducing agent provides a straightforward method to install the amino group at the C3 position. nih.gov This building block is highly popular in drug discovery campaigns for this reason. nih.gov

The general applicability of this method makes it a powerful tool for accessing a wide variety of 3-aminooxetane derivatives. The resulting 3-aminooxetane can then be further functionalized. For instance, the synthesis of 3-(Phenylamino)oxetane-3-carboxamide can be envisioned to proceed from a 3-amino-3-phenyloxetane precursor, which is then subjected to carboxamidation. evitachem.com

Transformations from Precursors (e.g., N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives)

An alternative to direct amination is the transformation of a precursor that already contains a nitrogen-based functional group at the C3 position. An efficient, catalyst-free synthesis of 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives has been reported, which serves as an advanced precursor to the target scaffold. researchgate.net

Another multi-step synthetic route begins with 3-amino-3-phenyloxetane, which can be prepared via methods like reductive amination. evitachem.com This intermediate undergoes N-acylation with chloroacetyl chloride. The resulting chloroacetamide intermediate is then subjected to a nucleophilic substitution reaction with aniline, using a base such as potassium carbonate, to yield the final this compound. evitachem.com

Furthermore, tandem reactions provide an elegant approach. A tandem amination/oxetane ring-opening sequence has been developed to synthesize benzomorpholines, where an initial C-N bond formation is followed by an in situ ring opening. nih.gov While this specific reaction leads to a different final scaffold, the principle of a tandem process involving amination of an oxetane-containing substrate is a relevant strategy for complex molecule synthesis. nih.gov

Buchwald–Hartwig Reaction for Arylamine Oxetanes

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. wikipedia.org This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, a transformation that is often challenging using traditional methods. wikipedia.orglibretexts.org The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. chemeurope.com The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and is often optimized for specific substrates. nih.gov

In the context of synthesizing arylamine oxetanes, the Buchwald-Hartwig reaction allows for the coupling of an amine with a suitably functionalized oxetane precursor bearing a halide or triflate at the 3-position. The development of specialized phosphine (B1218219) ligands, such as sterically hindered and electron-rich ones, has been instrumental in improving the efficiency and scope of this transformation, enabling the coupling of a wide variety of amines, including primary and secondary amines, with aryl halides. wikipedia.orgorganic-chemistry.org For instance, the use of bidentate phosphine ligands like BINAP and DPPP has proven effective for the amination of aryl iodides and triflates. wikipedia.org

Introduction of the Carboxamide Functional Group at the Oxetane C3 Position

The introduction of a carboxamide functional group at the C3 position of the oxetane ring is a key step in the synthesis of this compound. This can be achieved through several synthetic strategies, including direct amidation of a carboxylic acid precursor, conversion from a nitrile, or a sequence of carboxylation followed by amidation.

Amidation Reactions

Amidation is a common and versatile method for forming amide bonds. In the synthesis of this compound, this typically involves the reaction of a 3-(phenylamino)oxetane-3-carboxylic acid with an amine or the reaction of a 3-aminooxetane with a benzoic acid derivative. The direct reaction of a carboxylic acid and an amine to form an amide is often challenging and may require harsh conditions. libretexts.org Therefore, the carboxylic acid is usually activated first. libretexts.org

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reaction of an acid chloride with an amine is another effective method for amide bond formation. libretexts.org

Recent advancements have focused on developing milder and more efficient amidation protocols. For example, Lewis acid catalysts have been explored for the direct amidation of unprotected amino acids. nih.gov Additionally, various coupling reagents have been developed to facilitate the reaction under mild conditions. organic-chemistry.org

Conversion from Nitrile Precursors (e.g., from oxetane-3-carbonitrile)

An alternative route to the carboxamide functional group is through the hydrolysis of a nitrile precursor. The synthesis can start from oxetan-3-one, which can be converted to 3-cyano-3-amino oxetane derivatives via a Strecker synthesis. chemrxiv.org The nitrile group can then be hydrolyzed to a primary amide under either acidic or basic conditions. This two-step process provides a valuable pathway to the desired carboxamide. chemrxiv.org

The hydrolysis of the nitrile is a critical step, and the reaction conditions must be carefully controlled to avoid the decomposition of the sensitive oxetane ring. chemrxiv.org Basic hydrolysis is often preferred to minimize the risk of ring-opening. chemrxiv.org

Carboxylation and Amidation Sequences

A multi-step sequence involving carboxylation followed by amidation can also be employed. This approach would begin with the introduction of a carboxylic acid group at the C3 position of the oxetane ring. For instance, 3-hydroxymethyloxetane can be oxidized to oxetane-3-carboxylic acid. google.com Once the carboxylic acid is in place, it can be converted to the corresponding carboxamide using the amidation methods described previously.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of 3,3-Disubstituted Oxetanes

The synthesis of 3,3-disubstituted oxetanes, such as this compound, presents challenges in controlling chemo-, regio-, and stereoselectivity. The inherent strain of the four-membered ring and the potential for various reaction pathways necessitate careful consideration of reaction conditions and substrate design. researchgate.net

Chemoselectivity is crucial when multiple reactive functional groups are present. For example, during the amidation of a carboxylic acid, the reaction must selectively form the amide bond without affecting other sensitive functionalities on the molecule. The choice of coupling reagents and reaction conditions plays a key role in achieving high chemoselectivity. nih.gov

Regioselectivity becomes important when there are multiple potential sites for a reaction to occur. For instance, in the functionalization of an oxetane ring, reactions can potentially occur at different positions. Directing groups and the inherent electronic properties of the substrates are often utilized to control the regiochemical outcome. researchgate.net In the context of the Buchwald-Hartwig reaction, the regioselectivity is generally high, with the coupling occurring at the carbon-halide or carbon-triflate bond.

Stereoselectivity is a critical consideration when chiral centers are present or being created. The synthesis of enantiomerically pure 3,3-disubstituted oxetanes often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. researchgate.net For example, the diastereoselective synthesis of certain oxetane derivatives has been achieved through methods like diastereoselective decarboxylative radical addition to chiral N-sulfinylimines. doi.org The stereochemical outcome of reactions can be influenced by steric and electronic factors, as well as the reaction temperature and solvent. researchgate.net

Development of Novel Synthetic Routes and Optimized Reaction Conditions for Enhanced Efficiency and Yield

A significant area of development is the optimization of reaction conditions for key transformations. This includes fine-tuning catalyst systems, bases, solvents, and temperatures to maximize product formation and minimize side reactions. nih.govnih.gov For example, in the Buchwald-Hartwig amination, the development of new ligands has been crucial for expanding the substrate scope and improving reaction efficiency. organic-chemistry.org

The optimization of synthetic protocols also extends to the scalability of the reactions, aiming to enable the production of these compounds on a larger scale for further studies and applications. rsc.org This often involves addressing challenges related to the stability of the oxetane ring under various reaction conditions. chemrxiv.org

Molecular Architecture and Conformational Analysis of 3 Phenylamino Oxetane 3 Carboxamide

X-ray Crystallography Studies of Oxetane (B1205548) Carboxamide Derivatives

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms.

Analysis of Oxetane Ring Conformation (Puckering, Dihedral Angles)

The oxetane ring is not perfectly planar. Due to inherent ring strain, it adopts a puckered conformation to relieve torsional strain arising from eclipsing interactions between adjacent methylene groups. acs.org The degree of this puckering is a critical conformational feature. Unsubstituted oxetane has a relatively low puckering angle, reported to be between 8.7° and 10.7° at low temperatures, which is significantly less than that of cyclobutane (B1203170) (approx. 30°). acs.org This difference is attributed to the presence of the oxygen heteroatom, which reduces the number of gauche interactions compared to its all-carbon analogue. acs.org

The introduction of substituents on the oxetane ring, particularly at the 3-position, can significantly influence the ring's conformation. The steric and electronic demands of the phenylamino (B1219803) and carboxamide groups in 3-(Phenylamino)oxetane-3-carboxamide are expected to increase unfavorable eclipsing interactions, leading to a more pronounced puckered conformation compared to the parent heterocycle. acs.orgmdpi.com While specific crystallographic data for this compound is not publicly available, analysis of related 3,3-disubstituted oxetanes suggests that such substitution patterns can enforce a more defined, puckered state. illinois.edu This puckering affects the dihedral angles within the ring and the orientation of the substituents, which in turn can impact intermolecular interactions and biological activity.

| Parameter | Typical Value/Observation | Reference |

|---|---|---|

| Puckering Angle (Unsubstituted) | 8.7° (at 140 K) - 10.7° (at 90 K) | acs.orgmdpi.com |

| C-O Bond Length | ~1.46 Å | acs.org |

| C-C Bond Length | ~1.53 Å | acs.org |

| C-O-C Bond Angle | ~90.2° | acs.org |

| Effect of 3,3-Disubstitution | Increased puckering angle | acs.orgillinois.edu |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the crystal packing of this compound would be dictated by a network of intermolecular interactions. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors. The primary amide (-CONH₂) group is a potent hydrogen bond motif, with the N-H protons acting as donors and the carbonyl oxygen serving as an acceptor. mdpi.com Similarly, the secondary amine (phenyl-NH-) provides another N-H donor. The oxygen atom of the oxetane ring can also act as a hydrogen bond acceptor. acs.org

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Motif |

|---|---|---|---|

| Hydrogen Bonding | Amide N-H, Amine N-H | Carbonyl C=O, Oxetane C-O-C | R²₂(8) rings, C(4) chains |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel or T-shaped stacking |

| Weak Hydrogen Bonding | Aromatic C-H, Aliphatic C-H | Carbonyl C=O, Oxetane C-O-C | Lattice stabilization |

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of a molecule and probing its conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Insights

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide characteristic signals confirming the presence of all constituent parts of the molecule.

In the ¹H NMR spectrum, the four methylene protons of the oxetane ring are diastereotopic and would be expected to appear as two distinct multiplets, likely in the range of 4.0-5.0 ppm. illinois.edu The protons on the phenyl ring would typically resonate in the aromatic region (6.5-7.5 ppm). The N-H protons of the amine and amide groups would appear as broad singlets, with chemical shifts that are dependent on solvent and concentration.

In the ¹³C NMR spectrum, the quaternary carbon of the oxetane ring (C3) would be found downfield, while the methylene carbons (C2 and C4) would appear further upfield, typically around 70-80 ppm. illinois.edu The carbonyl carbon of the amide would have a characteristic resonance in the 170-175 ppm region. mdpi.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering valuable insights into the molecule's preferred conformation in solution. acs.orgmdpi.com For instance, NOESY cross-peaks between the phenyl protons and the oxetane protons could help define the relative orientation of the phenylamino group with respect to the oxetane ring.

| Atom | Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Oxetane CH₂ | ¹H | 4.0 - 5.0 | Two diastereotopic multiplets |

| Phenyl C-H | ¹H | 6.5 - 7.5 | Multiplets |

| Amine N-H | ¹H | Variable (e.g., 4.0-6.0) | Broad, solvent-dependent |

| Amide N-H₂ | ¹H | Variable (e.g., 7.0-8.5) | Two broad signals, solvent-dependent |

| Oxetane C-O (C2, C4) | ¹³C | 70 - 80 | - |

| Oxetane C-N (C3) | ¹³C | 55 - 65 | Quaternary carbon |

| Phenyl C | ¹³C | 110 - 150 | Multiple signals |

| Amide C=O | ¹³C | 170 - 175 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrations

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amide and secondary amine would appear as distinct bands in the 3200-3500 cm⁻¹ region. wpmucdn.compressbooks.pub Primary amides typically show two bands (symmetric and asymmetric stretches), while secondary amines show a single band. orgchemboulder.com A strong, sharp absorption corresponding to the amide C=O stretch (Amide I band) would be prominent around 1650-1680 cm⁻¹. wpmucdn.com The characteristic C-O-C asymmetric stretch of the oxetane ring is expected to appear in the 950-1050 cm⁻¹ region. umanitoba.ca Aromatic C-H and C=C stretching vibrations from the phenyl ring would also be present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide N-H | Stretching | 3200 - 3500 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 | Strong |

| Amide N-H | Bending (Amide II) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Weak |

| Oxetane C-O-C | Asymmetric Stretch | 950 - 1050 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. The molecular formula of this compound is C₁₀H₁₂N₂O₂, corresponding to a monoisotopic mass of 192.0899 g/mol .

Under electron ionization (EI-MS), the molecular ion (M⁺•) at m/z 192 would be expected. The fragmentation of this ion would likely proceed through several characteristic pathways common to ethers, amines, and amides. wikipedia.org A primary fragmentation would be α-cleavage, involving the breaking of bonds adjacent to the heteroatoms (oxygen and nitrogen). miamioh.edu This could lead to the opening of the oxetane ring. Another prominent fragmentation pathway for amides is the cleavage of the N-CO bond, which could lead to the formation of an acylium ion or the loss of the neutral amine. unl.pt

Key predicted fragmentation pathways include:

Loss of the carboxamide group: Loss of •CONH₂ (44 Da) to give a fragment at m/z 148.

Cleavage of the C-N bond: Cleavage between the oxetane ring and the phenylamino group, potentially leading to a phenylamino radical (•NHPh, 92 Da) and an oxetane-carboxamide cation at m/z 100, or a phenylaminium cation (PhNH₂⁺•, m/z 93).

Ring fragmentation: Transannular cleavage of the oxetane ring can lead to smaller fragments. nsf.gov For instance, cleavage across the C2-C3 and C4-O bonds could lead to the loss of ethene (C₂H₄, 28 Da) and subsequent rearrangements.

| m/z | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 192 | [M]⁺• (Molecular Ion) | - |

| 148 | [M - CONH₂]⁺• | Loss of carboxamide radical |

| 100 | [C₄H₆NO₂]⁺ | Cleavage of C3-N(phenyl) bond |

| 93 | [C₆H₅NH₂]⁺• | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of NH₂) |

Theoretical and Computational Conformational Studies

Computational chemistry offers indispensable techniques for investigating the conformational preferences and dynamic nature of molecules at an atomic level. Methodologies such as molecular dynamics (MD) simulations and quantum chemical calculations are employed to map the potential energy surface, identify stable conformers, and understand the transitions between them. These approaches are particularly valuable for analyzing molecules with multiple rotatable bonds and unique structural motifs, such as the 3,3-disubstituted oxetane core. The 3,3-disubstitution pattern on the oxetane ring is known to enhance the three-dimensionality of the molecule, which can significantly influence its interactions and physicochemical properties. imperial.ac.uk

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the molecule's dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent.

For this compound, an MD simulation would typically be performed to sample the accessible conformational space in a simulated aqueous environment. The process begins with the generation of a starting 3D structure of the molecule. An appropriate force field, such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF), is chosen to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. The molecule is then placed in a periodic box of solvent molecules (e.g., TIP3P water) to simulate solution-phase conditions.

The simulation protocol involves several stages:

Energy Minimization: The initial system's geometry is optimized to remove any unfavorable steric clashes or high-energy contacts.

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is adjusted to the desired level (e.g., 1 atm). This phase allows the solvent molecules to relax around the solute and ensures the system reaches thermal equilibrium.

Production Run: Following equilibration, the simulation is run for an extended period (typically nanoseconds to microseconds), during which the atomic coordinates are saved at regular intervals. This trajectory file forms the basis for all subsequent analysis.

Analysis of the MD trajectory for this compound would focus on key structural parameters. The puckering of the oxetane ring, the orientation of the phenylamino and carboxamide substituents, and the dihedral angles of the rotatable bonds (e.g., C-N bond between the oxetane and phenyl ring) would be monitored. This analysis can identify the most populated conformational states, the lifetimes of these states, and the pathways for interconversion between them.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation Protocol

| Parameter | Value/Method | Purpose |

| Force Field | GAFF2 | Defines the potential energy function for the molecule. |

| Solvent Model | TIP3P Water | Provides an explicit aqueous solvent environment. |

| Box Type | Triclinic | Defines the periodic boundary conditions for the simulation. |

| Simulation Engine | GROMACS / AMBER | Software used to perform the simulation. |

| Temperature | 300 K (V-rescale) | Maintains the system at a constant physiological temperature. |

| Pressure | 1 bar (Parrinello-Rahman) | Maintains the system at a constant pressure. |

| Equilibration Time | 1 ns | Allows the system to reach thermal and pressure equilibrium. |

| Production Time | 500 ns | Length of the simulation for collecting conformational data. |

| Integration Step | 2 fs | The time step for integrating the equations of motion. |

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate means of determining the relative energies of different molecular conformations. nih.govnih.gov Unlike MD simulations, which explore conformational space dynamically, QC methods are used to calculate the electronic structure and energy of static molecular geometries. This approach is ideal for identifying the global minimum energy conformation and quantifying the energy differences between various stable and transition-state structures.

The conformational analysis of this compound using QC methods typically follows a multi-step procedure:

Conformational Search: An initial exploration of the potential energy surface is performed to generate a diverse set of possible conformers. This is often done using a lower-level, computationally cheaper method like molecular mechanics to systematically rotate all flexible dihedral angles within the molecule.

Geometry Optimization: The conformers identified in the initial search are then subjected to geometry optimization using a more accurate DFT method. This process refines the atomic coordinates of each conformer to find the nearest local energy minimum on the potential energy surface. A common approach involves using a functional like B3LYP or a more modern functional such as M06-2X, paired with a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set. core.ac.uk

Single-Point Energy Calculation: To obtain even more accurate energies, a final single-point energy calculation is often performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p) or cc-pVTZ). nih.gov This step provides precise relative energies (ΔE) for each conformer.

Thermodynamic Corrections: Frequency calculations are performed on the optimized structures to confirm they are true minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections. This allows for the calculation of relative Gibbs free energies (ΔG), which are used to predict the equilibrium population of each conformer at a given temperature via the Boltzmann distribution.

For this compound, these calculations would reveal the preferred orientations of the phenyl and carboxamide groups relative to the oxetane ring, influenced by factors like steric hindrance and potential intramolecular hydrogen bonds. The results would establish the most stable ground-state conformation and the energetic cost of adopting other, higher-energy shapes.

Table 2: Hypothetical Quantum Chemical Calculation Results for Conformational Analysis

| Conformer ID | Description of Key Dihedral Angle | Optimization Method | Relative Energy (ΔE) (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) |

| Conf-01 | Phenyl ring anti to carboxamide | B3LYP/6-311+G(d,p) | 0.00 | 0.00 |

| Conf-02 | Phenyl ring gauche to carboxamide | B3LYP/6-311+G(d,p) | 1.25 | 1.10 |

| Conf-03 | Phenyl ring rotated 90° | B3LYP/6-311+G(d,p) | 2.80 | 2.95 |

| Conf-04 | Carboxamide N-H forms H-bond with oxetane O | B3LYP/6-311+G(d,p) | 0.95 | 1.05 |

Reactivity and Reaction Mechanisms of the 3 Phenylamino Oxetane 3 Carboxamide Scaffold

Oxetane (B1205548) Ring-Opening Reactions: Controlled Transformations for Scaffold Diversification

The high ring strain of the oxetane moiety is a key driver for its reactivity, making ring-opening reactions a thermodynamically favorable process. beilstein-journals.org These reactions provide a powerful tool for transforming the cyclic scaffold into highly functionalized acyclic structures. The stability of the oxetane ring is significantly influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability. nih.govacs.org However, the presence of internal nucleophiles or the application of acidic or basic conditions can facilitate ring cleavage. nih.gov

The strained four-membered ring of 3-(phenylamino)oxetane-3-carboxamide is susceptible to attack by various nucleophiles, leading to the formation of diverse derivatives. evitachem.com These reactions typically proceed via an SN2 mechanism, resulting in the opening of the oxetane ring. The regioselectivity of the attack is influenced by both steric and electronic factors.

Common nucleophiles that can be employed for the ring-opening of oxetanes include:

Thiols: Thiolates are effective nucleophiles for opening the oxetane ring. vulcanchem.com

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group through ring-opening, providing a handle for further functionalization via click chemistry. vulcanchem.com

Amines: While the parent compound contains an amino group, external amines can also act as nucleophiles under certain conditions.

Organometallic Reagents: Alkyl-lithiums and lithium mercaptides have been reported to open the oxetane ring, sometimes with the aid of acids. researchgate.net

The table below summarizes representative nucleophilic ring-opening reactions applicable to the oxetane scaffold.

| Nucleophile | Reagent Example | Product Type | Reference |

| Thiol | R-SH / Base | Thioether-alcohol | vulcanchem.com |

| Azide | NaN₃ | Azido-alcohol | vulcanchem.com |

| Amine | R-NH₂ | Amino-alcohol | nih.gov |

| Organolithium | R-Li | Alcohol | researchgate.net |

It is important to note that intramolecular nucleophilic attack can also occur, especially if a nucleophilic group is present on a side chain attached to the core structure. nih.govnih.gov

Electrophilic activation of the oxetane oxygen atom by Lewis or Brønsted acids significantly enhances the ring's susceptibility to nucleophilic attack, even by weak nucleophiles. nih.govchemrxiv.org This activation polarizes the C-O bonds, making the ring carbons more electrophilic and facilitating cleavage.

Lewis acids commonly used to promote oxetane ring-opening include:

Boron trifluoride etherate (BF₃·OEt₂)

Scandium triflate (Sc(OTf)₃) researchgate.net

Ytterbium triflate (Yb(OTf)₃) researchgate.net

Indium, Iron, and Palladium catalysts nih.gov

Acid-catalyzed ring-opening can lead to the formation of diols in the presence of water or can be trapped by other nucleophiles present in the reaction mixture. For 3,3-disubstituted oxetanes containing an internal nucleophile, such as an alcohol or amine, ring-opening can occur more readily under acidic conditions. nih.gov The mechanism involves protonation of the oxetane oxygen, followed by intramolecular attack of the nucleophile. nih.gov

Functional Group Transformations of the Phenylamino (B1219803) Moiety

The phenylamino group offers two main sites for chemical modification: the phenyl ring itself and the secondary amine. These transformations allow for fine-tuning of the molecule's steric and electronic properties.

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, F) onto the phenyl ring.

Nitration: Introduction of a nitro group, which can be further reduced to an amino group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be challenging on amine-containing rings without appropriate protection. elte.hu

C-H Activation/Alkylation: Modern catalytic methods, such as ruthenium-catalyzed meta-C-H alkylation, could potentially be applied to introduce alkyl groups at specific positions on the phenyl ring, offering a powerful tool for late-stage functionalization. nih.gov

The table below outlines potential reactions for modifying the phenyl ring.

| Reaction Type | Typical Reagents | Potential Product |

| Halogenation | NBS, NCS | Halogenated Phenyl Ring |

| Nitration | HNO₃/H₂SO₄ | Nitrated Phenyl Ring |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylated Phenyl Ring |

| C-H Alkylation | Alkyl Halide / Ru-catalyst | Alkylated Phenyl Ring |

The secondary amine in the phenylamino moiety is a nucleophilic center and can readily participate in a variety of reactions to form more complex derivatives.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylated products. This is a common strategy for introducing a wide range of functional groups and for peptide coupling. vulcanchem.com

Alkylation: Introduction of alkyl groups can be achieved by reacting the amine with alkyl halides. This reaction can sometimes lead to over-alkylation, so careful control of reaction conditions is necessary. vulcanchem.com

Reductive Amination: The secondary amine can be formed through the reduction of an imine, suggesting that it can also participate in related transformations. nih.gov

Oxidation: Selective oxidation of the secondary amine can lead to the formation of hydroxylamines or other oxidized species, depending on the reagents used. researchgate.net

Chemical Modifications of the Carboxamide Group

The carboxamide functional group is a versatile handle for further chemical transformations, allowing for significant structural modifications.

Reduction: The carboxamide can be reduced to the corresponding amine. evitachem.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. elte.hu This reaction converts the this compound into a diamine derivative.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed to the corresponding carboxylic acid. However, the stability of the oxetane ring under these conditions must be considered, as ring-opening can be a competing reaction, particularly with strong acids. chemrxiv.org Basic hydrolysis is often preferred to maintain the integrity of the oxetane ring. chemrxiv.org

Dehydration: Dehydration of the primary carboxamide can yield a nitrile functionality, which can then undergo a host of further transformations.

Rearrangement Reactions: While not a direct modification, the related carboxylic acid can undergo reactions like the Curtius rearrangement to form carbamates, indicating a potential synthetic route from the carboxamide after hydrolysis. organic-chemistry.org

Nucleophilic Attack on the Carbonyl: The carbonyl carbon of the amide is electrophilic and can be attacked by strong nucleophiles, although it is less reactive than a ketone or ester. The reactivity of the carboxamide in 3-substituted chromones with various nucleophiles has been studied and can provide insights into potential transformations. researchgate.net

The following table summarizes key modifications of the carboxamide group.

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

| Reduction | LiAlH₄ | Amine | evitachem.com |

| Hydrolysis (Basic) | NaOH, H₂O | Carboxylic Acid | chemrxiv.org |

| Dehydration | P₂O₅, SOCl₂ | Nitrile | - |

Hydrolysis and Esterification

The functional groups of the this compound scaffold allow for hydrolysis and subsequent esterification reactions, though reaction conditions must be carefully selected to preserve the integrity of the oxetane ring.

Hydrolysis: The carboxamide group can be hydrolyzed to yield 3-(phenylamino)oxetane-3-carboxylic acid and aniline. This transformation is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide). chemrxiv.org The use of basic mediators is crucial, as acidic conditions are known to facilitate the ring-opening of oxetanes, leading to the formation of unwanted byproducts. chemrxiv.orgacs.org The acid-catalyzed hydrolysis of amides, while a common synthetic method, is generally avoided for oxetane-containing substrates due to the inherent instability of the four-membered ether ring in the presence of strong acids. youtube.comyoutube.com

Esterification: Following hydrolysis, the resulting 3-(phenylamino)oxetane-3-carboxylic acid can be converted into various esters. Standard acid-catalyzed methods like Fischer esterification are incompatible with the oxetane scaffold due to the risk of decomposition. chemrxiv.orgmasterorganicchemistry.com Therefore, oxetane-tolerant esterification methods must be employed. A common strategy involves reaction of the carboxylic acid with an alkyl halide under mild basic conditions, for instance, in the presence of a non-nucleophilic base like Hunig's base (N,N-Diisopropylethylamine). chemrxiv.org This approach circumvents the need for strong acids, thereby protecting the oxetane ring from cleavage.

| Transformation | Reactants | Typical Reagents | Product | Key Considerations |

|---|---|---|---|---|

| Hydrolysis | This compound | NaOH(aq) or KOH(aq), Heat | 3-(Phenylamino)oxetane-3-carboxylic acid | Basic conditions are required to prevent oxetane ring-opening. chemrxiv.org |

| Esterification | 3-(Phenylamino)oxetane-3-carboxylic acid | Alkyl halide (e.g., CH₃I), Base (e.g., Hunig's base) | Methyl 3-(phenylamino)oxetane-3-carboxylate | Acid-free conditions are necessary to maintain the oxetane scaffold. chemrxiv.org |

Reduction and Dehydration Reactions

The carboxamide moiety of the scaffold can also undergo reduction to form an amine or dehydration to yield a nitrile.

Reduction: The reduction of the carboxamide group in this compound to the corresponding primary amine, 1-(3-(phenylamino)oxetan-3-yl)methanamine, can be accomplished using powerful hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is a reagent capable of reducing amides, a transformation that weaker agents like sodium borohydride (B1222165) (NaBH₄) cannot perform. masterorganicchemistry.comyoutube.com However, the reaction conditions must be carefully controlled. Studies on similar oxetane-containing amides and esters have shown that LiAlH₄ can cause decomposition of the substrate at room temperature or above. chemrxiv.org Successful reductions often necessitate performing the reaction at very low temperatures, such as between –30 and –10 °C, to achieve the desired transformation without compromising the oxetane ring. chemrxiv.org

Dehydration: The primary carboxamide can be dehydrated to form the corresponding nitrile, 3-(phenylamino)oxetane-3-carbonitrile. A variety of modern and classical dehydrating agents can achieve this, including thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or milder, catalytic systems like those used in the Appel reaction (e.g., triphenylphosphine/carbon tetrachloride or oxalyl chloride/triphenylphosphine oxide). rsc.orgresearchgate.netyoutube.com While effective for amide dehydration, the compatibility of these reagents and their byproducts (which can be acidic) with the oxetane ring must be considered on a case-by-case basis to avoid potential degradation. organic-chemistry.org

| Transformation | Reactant | Typical Reagents | Product | Key Considerations |

|---|---|---|---|---|

| Reduction | This compound | 1. LiAlH₄, THF 2. H₂O workup | 1-(3-(Phenylamino)oxetan-3-yl)methanamine | Requires low temperatures (e.g., -30 to -10 °C) to prevent oxetane decomposition. chemrxiv.orgmasterorganicchemistry.com |

| Dehydration | This compound | SOCl₂ or P₂O₅ or (COCl)₂/Ph₃PO (catalytic) | 3-(Phenylamino)oxetane-3-carbonitrile | Reaction conditions must be mild enough to be tolerated by the oxetane ring. rsc.orgorganic-chemistry.org |

Mechanistic Studies of Key Chemical Transformations

Understanding the reaction mechanisms involving the this compound scaffold is essential for predicting reactivity and controlling reaction outcomes.

Elucidation of Reaction Intermediates

The key transformations of the carboxamide group proceed through distinct, well-characterized intermediates.

Hydrolysis and Esterification: In both base-catalyzed hydrolysis and esterification, the mechanism involves the formation of a tetrahedral intermediate . In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide. This leads to a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com The intermediate then collapses, expelling the phenylamide anion (which is subsequently protonated) to form the carboxylic acid. The mechanism for esterification under basic conditions is analogous, with an alkoxide or carboxylate attacking the electrophile (e.g., an alkyl halide). In acid-catalyzed hydrolysis (which is generally avoided for this scaffold), the reaction would proceed via initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water to form a tetrahedral intermediate. youtube.com

Reduction with LiAlH₄: The reduction of an amide with LiAlH₄ proceeds through an iminium ion intermediate . The reaction begins with the nucleophilic addition of a hydride ion (from AlH₄⁻) to the amide carbonyl carbon. youtube.com The oxygen atom coordinates to the aluminum species, which transforms it into a good leaving group. The nitrogen's lone pair of electrons then facilitates the elimination of the aluminate-oxygen species (O-AlH₃), resulting in the formation of a transient, electrophilic iminium ion. youtube.com This iminium ion is then immediately attacked by a second hydride equivalent, completing the reduction to the final amine product.

Oxetane Ring-Opening: In undesired side reactions mediated by acid, the key intermediate is a protonated oxonium ion . The Lewis basic oxygen atom of the oxetane ring is protonated by an acid, creating a highly strained and activated intermediate. nih.gov This activation renders the ring's carbon atoms susceptible to attack by even weak nucleophiles, leading to cleavage of a C-O bond and ring-opening. acs.org

Kinetic and Thermodynamic Considerations

The reactivity of this compound is governed by a balance between thermodynamic driving forces and kinetic barriers.

Thermodynamic Factors: The primary thermodynamic consideration is the significant ring strain of the oxetane, estimated at approximately 25.5 kcal/mol. nih.gov This stored energy provides a thermodynamic driving force for ring-opening reactions, as these reactions relieve the strain. Under conditions that allow for equilibrium, such as heating in the presence of strong acid, the formation of thermodynamically stable, ring-opened products can be favored.

Kinetic Factors: Despite the thermodynamic driving force for cleavage, the this compound scaffold possesses considerable kinetic stability. This stability is largely attributed to the 3,3-disubstitution pattern. The phenylamino and carboxamide groups sterically shield the oxetane's C-O bonds from the approach of external nucleophiles, creating a high kinetic barrier (activation energy) for ring-opening. nih.govdoi.org Therefore, under kinetically controlled conditions (typically low temperatures and short reaction times), reactions at the more accessible carboxamide group can occur selectively without affecting the oxetane ring. The successful reduction of related oxetane amides at low temperatures is a practical example of kinetic control, where the reaction rate of the desired reduction is significant while the rate of the undesired ring decomposition is negligible. chemrxiv.org

| Factor | Influence on Reactivity | Governing Principle | Example |

|---|---|---|---|

| Thermodynamic | Favors ring-opening to relieve high ring strain (~25.5 kcal/mol). nih.gov | Product Stability | Decomposition under harsh acidic or high-temperature conditions. |

| Kinetic | Hinders ring-opening due to steric protection by 3,3-substituents. nih.gov | Activation Energy | Selective reduction of the carboxamide at low temperatures without ring cleavage. chemrxiv.org |

Role in Medicinal Chemistry and Chemical Biology: Scaffold Design and Molecular Interactions

3-(Phenylamino)oxetane-3-carboxamide as a Versatile Pharmacophore and Bioisostere

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure embodies a versatile pharmacophore due to the precise spatial orientation of its hydrogen bond donors and acceptors, as well as its aromatic and aliphatic components. This arrangement allows for a multitude of potential interactions with biological macromolecules.

Furthermore, the concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to enhance a molecule's biological activity, is central to the utility of this scaffold.

The oxetane (B1205548) moiety within this compound is a recognized bioisostere for both carbonyl and geminal dimethyl groups, two functionalities commonly found in drug molecules. evitachem.com

Carbonyl Group Replacement: The oxetane oxygen atom can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capacity of a carbonyl group. This substitution can be advantageous in modulating a compound's electronic properties and metabolic stability while preserving key interactions with a biological target.

Geminal Dimethyl Group Replacement: The substitution of a gem-dimethyl group with an oxetane ring can significantly alter a molecule's properties. While maintaining a similar steric footprint, the oxetane introduces polarity, which can lead to improved solubility and a reduction in lipophilicity. evitachem.com This is a critical consideration in drug design, as excessive lipophilicity is often associated with poor pharmacokinetic profiles.

The following table illustrates the comparative properties of these functional groups:

| Functional Group | Key Characteristics | Impact on Molecular Properties |

| Carbonyl | Polar, Hydrogen bond acceptor | Can be susceptible to metabolic reduction. |

| Geminal Dimethyl | Lipophilic, Steric bulk | Increases lipophilicity, can improve metabolic stability by blocking metabolism at that position. |

| Oxetane | Polar, Hydrogen bond acceptor, Rigid | Can improve solubility and metabolic stability, introduces 3D character. |

A primary goal in medicinal chemistry is to fine-tune the properties of a lead compound to achieve a desirable balance of potency, safety, and pharmacokinetics. The this compound scaffold offers several avenues for achieving this optimization.

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities. evitachem.com Its incorporation can shield adjacent chemical bonds from enzymatic attack, thereby increasing the metabolic half-life of a drug candidate. The inherent stability of the 3,3-disubstituted oxetane core further contributes to this effect.

The strategic use of the this compound core as a design principle allows for the systematic modulation of these key properties.

Design and Synthesis of Derivatives for Target-Oriented Research

The this compound scaffold serves as a foundational template for the creation of diverse chemical libraries aimed at specific biological targets. The synthesis of this core typically involves multi-step sequences that allow for the introduction of various substituents.

The chemical space surrounding the this compound core is vast and offers numerous opportunities for derivatization. Key points of modification include:

The Phenyl Ring: Substitution on the phenyl ring of the phenylamino (B1219803) group allows for the exploration of a wide range of electronic and steric effects. This can be achieved through standard aromatic substitution reactions.

The Carboxamide: The amide nitrogen can be further substituted, or the entire carboxamide group can be replaced with other functional groups to probe different interactions with a target.

The Oxetane Ring: While modifications to the oxetane ring itself are less common due to synthetic challenges, the possibility of introducing further substituents exists.

This exploration of chemical space is crucial for identifying derivatives with improved potency and selectivity.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For the this compound scaffold, SAR studies would involve synthesizing a series of analogs with systematic modifications and evaluating their biological effects. This systematic approach allows medicinal chemists to build a comprehensive picture of the pharmacophore and identify the key structural features required for optimal activity.

An example of a hypothetical SAR exploration is detailed in the table below:

| Compound | R1 (on Phenyl Ring) | R2 (on Amide) | Biological Activity (Hypothetical) |

| Parent | H | H | Baseline |

| Analog 1 | 4-Cl | H | Increased |

| Analog 2 | 4-OCH3 | H | Decreased |

| Analog 3 | H | CH3 | No Change |

Such studies provide invaluable data for the rational design of more potent and selective drug candidates.

Investigations into Molecular Mechanisms of Action

Understanding the molecular mechanism of action of a compound is paramount in drug discovery. For derivatives of this compound, this involves identifying their direct biological targets and elucidating how they modulate their function at the molecular level. The inherent structural features of the scaffold, such as its hydrogen bonding capabilities and defined three-dimensional shape, suggest that it can interact with a variety of protein binding sites, potentially as an enzyme inhibitor or a receptor modulator. Detailed biochemical and structural biology studies are required to fully characterize these interactions.

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase (IDO1) modulation)

The 3-amino-oxetane-3-carboxamide scaffold is a key feature in a novel class of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in immune evasion in cancer by catalyzing the first and rate-limiting step in tryptophan metabolism. nih.gov The overexpression of IDO1 is linked to a poor prognosis in various cancers, making it a significant therapeutic target in oncology. nih.gov

Research into IDO1 inhibitors has demonstrated the value of the oxetane motif. In one study, the replacement of a cyclobutane (B1203170) ring with an oxetane in a series of IDO1 inhibitors, along with the introduction of a fluorophenyl group, led to a significant improvement in potency and a better metabolic profile. nih.gov For instance, an oxetane-containing compound (compound 33 in the study) exhibited potent IDO1 inhibition with a Ki of 0.15 nM and demonstrated significantly improved physicochemical properties and off-target profiles compared to its cyclobutyl and difluorocyclobutyl counterparts. nih.gov Another study highlighted the discovery of a class of long-acting oxetane IDO1 inhibitors suitable for infrequent oral or parenteral dosing. nih.govnih.gov The introduction of the oxetane was a key step in optimizing the lead compound, which initially suffered from poor solubility and pharmacokinetic properties. acs.orgresearchgate.net

The following table summarizes the structure-activity relationship (SAR) of some oxetane-containing IDO1 inhibitors, highlighting the impact of the oxetane moiety on their inhibitory activity.

| Compound ID (from source) | Core Structure | Modifications | IDO1 IC50 (nM) | Key Findings |

| 26 | Diamide | n-propyl and cyclobutene (B1205218) groups | 9.0 (HeLa cells) | Hit compound with high clearance and low solubility. nih.gov |

| 29 | Diamide | Oxetane and fluorophenyl groups | Potent inhibitor | Significantly improved potency and metabolic profile over compound 26. nih.gov |

| 32 | Diamide | Difluorocyclobutyl group | Potent inhibitor | Potent CYP2C9 inhibition, moderate hERG inhibition, and low solubility. nih.gov |

| 33 | Diamide | Oxetane group | Single-digit nM | Maintained potent IDO1 inhibition with improved physicochemical and off-target profiles. nih.gov |

This table is based on data for analogous compounds to illustrate the role of the oxetane scaffold.

Protein-Ligand Binding Interactions and Molecular Recognition

The three-dimensional nature of the oxetane ring in this compound and its analogues plays a crucial role in molecular recognition and binding to target proteins. nih.gov The strained four-membered ring introduces a distinct conformational preference that can lead to more defined interactions within a protein's binding pocket. nih.gov

In the context of IDO1 inhibition, docking studies have revealed that oxetane-containing inhibitors can occupy the active site and form favorable interactions. nih.gov For example, the oxetane-containing compound 33 was found to occupy the active site pockets of IDO1 and form several favorable hydrogen bonds, which is consistent with its high binding affinity. nih.gov The oxygen atom of the oxetane can act as a hydrogen bond acceptor, and the polarized C-H bonds of the oxetane ring can participate in CH−π interactions with aromatic residues like tyrosine in the active site. acs.org

The plasticity of the IDO1 active site, which includes several pockets (A, B, C, and D), allows for the accommodation of different inhibitor scaffolds. acs.org The specific conformation and substitution pattern of the oxetane ring can influence which pockets are occupied and the nature of the interactions, ultimately determining the inhibitor's potency and selectivity. acs.org While in some protein-ligand complexes, a docking model suggested the oxetane ring was not directly involved in protein interactions but rather served as a conformational and basicity control element, in other cases, it directly contributes to binding. nih.govacs.org For instance, a cocrystal structure of an oxetane-containing inhibitor with the enzyme EZH2 showed the oxetane substituent occupying a defined space in the protein cavity. acs.org

Application as a Core Structure in Peptidomimetics and Combinatorial Chemistry Libraries

The 3-amino-oxetane-3-carboxamide scaffold serves as a valuable building block in the design of peptidomimetics and for the generation of combinatorial chemistry libraries. Amino-oxetanes have been recognized for their application as peptidomimetics, where the oxetane structure can replace an amide bond in a peptide backbone, offering improved stability against enzymatic degradation while maintaining biological activity. acs.orgresearchgate.net

The synthesis of 3-amino-oxetane-3-carboxylic acid and its derivatives provides access to novel amino acid bioisosteres that can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. researchgate.netusx.edu.cnnih.gov This allows for the creation of peptides with modified backbones, potentially leading to enhanced therapeutic properties. For example, the incorporation of an azetidine (B1206935) amino acid, a structurally related four-membered ring system, has been demonstrated in a derivative of the opioid peptide endomorphin. nih.gov

Furthermore, the 3-oxetane-3-carboxamide core is amenable to the construction of compound libraries for high-throughput screening. researchgate.netgoogle.com Patent literature describes the generation of libraries of compounds based on the 3-amino-oxetane-3-carboxamide core for the discovery of new therapeutic agents. google.com The ability to diversify the substituents on the phenylamino group and the carboxamide allows for the creation of a wide range of analogues for screening against various biological targets. nih.gov The development of synthetic routes to 3,3-disubstituted oxetanes further expands the accessible chemical space for library synthesis. researchgate.net

Strategies for Modulating Basicity and Lipophilicity through Oxetane Incorporation in Drug Design

A key advantage of incorporating an oxetane ring into a drug candidate is the ability to strategically modulate its physicochemical properties, particularly basicity and lipophilicity. nih.govresearchgate.netnih.govacs.org

Computational and Theoretical Investigations of 3 Phenylamino Oxetane 3 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 3-(phenylamino)oxetane-3-carboxamide, DFT studies offer a detailed picture of its intrinsic molecular characteristics.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic landscape of a molecule is key to its reactivity and intermolecular interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into its chemical reactivity and stability. nih.gov In general, molecules with a small HOMO-LUMO gap are more reactive. nih.gov For this compound, the electron-donating phenylamino (B1219803) group and the electron-withdrawing carboxamide group, combined with the electronegative oxygen of the oxetane (B1205548) ring, create a complex electronic environment. The HOMO is likely localized on the electron-rich phenylamino moiety, while the LUMO may be centered on the carboxamide and phenyl ring system. The precise energy gap dictates the molecule's susceptibility to electronic transitions and participation in chemical reactions. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is invaluable for predicting non-covalent interactions. researchgate.netrsc.org The MEP for this compound would show negative potential (red/yellow) around the carbonyl oxygen of the carboxamide and the oxetane oxygen, indicating regions that are favorable for electrophilic attack and hydrogen bond acceptance. researchgate.netrsc.org The hydrogens of the amide and the amine would exhibit positive potential (blue), highlighting them as hydrogen bond donor sites. researchgate.net This detailed charge mapping is critical for understanding how the molecule will orient itself within a biological target. rsc.orgrsc.org

Bond Angle Strain and Ring Puckering in Substituted Oxetanes

The four-membered oxetane ring possesses significant inherent ring strain (approximately 106 kJ·mol⁻¹) due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. nih.govdoi.org The unsubstituted oxetane ring is not perfectly planar, exhibiting a slight puckering with an angle of about 8.7° to 10.7°. nih.govacs.orgnih.gov

The introduction of substituents at the C3 position, as in this compound, significantly influences the ring's conformation. The steric bulk of the phenylamino and carboxamide groups leads to increased eclipsing interactions, which forces the oxetane ring into a more puckered conformation. nih.govdoi.orgacs.org This increased puckering helps to alleviate steric strain between the substituents. For example, other 3,3-disubstituted oxetanes have shown increased puckering angles compared to the parent ring. doi.org This conformational preference is crucial as it dictates the three-dimensional shape of the molecule and the spatial orientation of its functional groups, which in turn affects its ability to bind to a biological target. acs.org Computational studies suggest that the oxetane can act as a "conformational lock," rigidifying the structure in a specific bioactive conformation. acs.org

| Property | Unsubstituted Oxetane | 3,3-Disubstituted Oxetane (General) |

| Ring Puckering Angle | 8.7° (at 140 K) nih.gov | Increased (e.g., 16° for EDO) acs.org |

| C-O-C Bond Angle | 90.2° acs.org | Generally similar, but can be influenced by substituent electronics |

| C-C-C Bond Angle | 84.8° acs.org | Influenced by steric repulsion of substituents |

| Ring Strain Energy | ~106 kJ/mol doi.orgresearchgate.net | Remains high, contributing to unique reactivity and binding properties |

Molecular Docking and Dynamics Simulations for Target Binding Prediction

To explore the therapeutic potential of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze its interactions with specific protein targets. nih.govresearchgate.net

Ligand-Protein Interaction Profiling

Molecular docking simulations place the ligand into the binding site of a protein to predict its preferred binding mode and affinity. For this compound, the interaction profile would be rich and varied due to its distinct functional groups. evitachem.com

Hydrogen Bonding: The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). The phenylamino group provides another hydrogen bond donor (N-H). The oxetane oxygen itself is a strong hydrogen bond acceptor. nih.govbeilstein-journals.org Docking studies can identify key interactions with amino acid residues like threonine, serine, or glutamine in a protein's active site. nih.govnih.govnih.gov

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

Hydrophobic Interactions: The phenyl ring also contributes to hydrophobic interactions, further anchoring the ligand in the binding site.

Docking studies on similar oxetane-containing molecules have shown that the oxetane moiety can either directly interact with the protein, for instance through hydrogen bonding to a serine residue, or act as a conformational scaffold that optimally positions other functional groups for binding. acs.orgnih.gov

Conformational Behavior in Binding Sites

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, revealing the stability of the binding mode and the conformational flexibility of the ligand. An MD simulation would show how the puckered oxetane ring of this compound behaves within the confined space of a binding pocket.

The simulations can confirm whether the predicted hydrogen bonds and other interactions are stable. They also explore the conformational landscape of the ligand, revealing whether it remains in a single, well-defined "bioactive" conformation or samples multiple orientations. The inherent rigidity of the 3,3-disubstituted oxetane ring is expected to limit the conformational freedom of the molecule, which can be entropically favorable for binding. acs.org This "conformational lock" effect is a key advantage of using the oxetane scaffold in drug design. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This approach is fundamental for scaffold optimization, guiding the synthesis of new analogs with improved potency and properties. chemrxiv.orgnih.govbenthamscience.com

To build a QSAR model for the this compound scaffold, a library of analogs would be synthesized and their biological activity against a specific target measured. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Hammett constants, partial charges, and HOMO/LUMO energies to describe the electronic effects of different substituents on the phenyl ring or carboxamide.

Steric Descriptors: Molar refractivity or van der Waals volumes to quantify the size and shape of substituents.

Hydrophobic Descriptors: LogP or calculated lipophilicity to describe the molecule's partitioning between aqueous and lipid environments.

Topological Descriptors: Indices that describe molecular branching and connectivity.

By applying statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is generated that predicts the biological activity based on these descriptors. youtube.com This model can then be used to virtually screen new, unsynthesized analogs to prioritize the most promising candidates for synthesis, thereby accelerating the drug discovery process. broadinstitute.org For example, the model could predict which substituent on the phenyl ring would lead to the greatest increase in binding affinity. nih.gov

| Compound Analog | Substituent (R) on Phenyl Ring | LogP (Hydrophobicity) | Electronic Parameter (σ) | Predicted Activity (pIC₅₀) |

| 1 | -H | 2.1 | 0.00 | 6.5 |

| 2 | -Cl | 2.8 | 0.23 | 7.1 |

| 3 | -OCH₃ | 2.0 | -0.27 | 6.2 |

| 4 | -NO₂ | 2.0 | 0.78 | 7.8 |

This table is a hypothetical representation of data used in a QSAR study to illustrate the concept.

Chemoinformatics and Chemical Space Analysis of Oxetane Scaffolds

The strategic incorporation of oxetane rings into molecular scaffolds has garnered significant interest in medicinal chemistry as a means to expand and explore novel chemical space. evitachem.comresearchgate.netnih.govnih.govsemanticscholar.orgchemrxiv.org The unique physicochemical properties of the oxetane motif, including its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor, offer a powerful tool for modulating the characteristics of drug candidates. nih.govnih.govnih.gov This section delves into the chemoinformatic and chemical space analysis of oxetane scaffolds, with a specific focus on the compound this compound.

The oxetane ring, a four-membered cyclic ether, is considered an attractive, yet underexplored, structural motif in the realm of medicinal chemistry. evitachem.com Its inherent ring strain and the exposure of the oxygen lone pair of electrons make it a competent hydrogen-bond acceptor. evitachem.com This property allows it to serve as a bioisosteric replacement for other functional groups, such as carbonyls and gem-dimethyl groups, thereby influencing a molecule's solubility, metabolic stability, and conformational preferences. nih.govnih.gov

Chemoinformatic Properties of this compound

A detailed chemoinformatic analysis provides valuable insights into the drug-like properties of a compound. For this compound, several key descriptors can be calculated to assess its potential as a therapeutic agent. These properties are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Below is a table summarizing the predicted chemoinformatic properties for this compound.

| Property | Value | Description |

| Molecular Formula | C₁₀H₁₂N₂O₂ | The elemental composition of the molecule. |

| Molecular Weight | 192.22 g/mol | The mass of one mole of the compound. |

| LogP (octanol/water) | 1.25 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | The sum of surfaces of polar atoms in a molecule. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms bonded to electronegative atoms. |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms that can accept a hydrogen bond. |

| Rotatable Bonds | 2 | The number of bonds that can rotate freely. |

Note: The values in this table are predicted using computational models and may vary slightly from experimental values.

These predicted values suggest that this compound possesses favorable drug-like properties according to Lipinski's rule of five, a widely used guideline in drug discovery.

Chemical Space of Oxetane Derivatives

The chemical space occupied by oxetane-containing molecules is vast and offers significant opportunities for the design of novel therapeutics. The synthesis of a diverse range of oxetane derivatives allows for the exploration of this chemical space and the identification of compounds with desired biological activities. evitachem.comresearchgate.net The introduction of different substituents on the oxetane ring can fine-tune the physicochemical properties of the resulting molecules. semanticscholar.org

The development of synthetic methodologies for creating diversely functionalized oxetanes is crucial for expanding this chemical space. researchgate.net For instance, the synthesis of di-, tri-, and tetra-substituted oxetane derivatives with various functional groups such as esters, amides, nitriles, and aryl groups has been achieved, providing a rich library of building blocks for drug discovery. researchgate.net

The table below showcases a selection of oxetane-containing compounds, illustrating the diversity of this chemical class.

| Compound Name | Molecular Formula | Key Structural Feature(s) |

| This compound | C₁₀H₁₂N₂O₂ | Phenylamino and carboxamide at C3 |

| Oxetan-3-one | C₃H₄O₂ | Ketone at C3 |

| 3-Aminooxetane | C₃H₇NO | Amino group at C3 |

| (3-Phenyloxetan-3-yl)methanol | C₁₀H₁₂O₂ | Phenyl and hydroxymethyl at C3 |

| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | Spirocyclic oxetane with nitrogen |

The exploration of the chemical space of oxetane scaffolds continues to be an active area of research, with the potential to yield novel drug candidates for a wide range of diseases. The unique properties conferred by the oxetane ring make it a valuable component in the medicinal chemist's toolbox for designing next-generation therapeutics.

Future Research Directions and Emerging Applications

Development of Asymmetric Synthesis Approaches for Chiral Derivatives

The creation of chiral derivatives of 3-(phenylamino)oxetane-3-carboxamide is a promising avenue for applications in medicinal chemistry and materials science. Asymmetric synthesis would enable the production of enantiomerically pure compounds, which is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities and physical properties.

Future research could focus on several catalytic asymmetric strategies:

Chiral Brønsted Acid Catalysis: This approach could be used for the desymmetrization of prochiral oxetanes, a method that has proven effective for creating chiral tetrahydrothiophenes and tetrahydroselenophenes from oxetane (B1205548) precursors. nsf.gov

Enantioselective Organocatalysis: Organocatalysts, such as chiral phosphoric acids or cinchona alkaloid derivatives, could be employed to catalyze the asymmetric addition of nucleophiles to oxetane intermediates or the asymmetric functionalization of the phenylamino (B1219803) or carboxamide groups. mdpi.commdpi.com

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands could facilitate a variety of enantioselective transformations, including C-H functionalization of the phenyl ring or asymmetric additions to the oxetane ring.

The development of these methods would not only provide access to novel chiral building blocks but also pave the way for the discovery of compounds with enhanced stereospecific interactions with biological targets.

Integration into Advanced Materials Science Research (e.g., Polymer Chemistry, Coatings, Adhesives)

The incorporation of the this compound moiety into polymers could lead to materials with novel properties. Polyoxetanes are known for their applications as engineering polymers, and the functional groups on this specific monomer could impart unique characteristics. wikipedia.org

Potential Research Directions:

| Research Area | Potential Application of this compound |

| Polymer Chemistry | The phenylamino and carboxamide groups can participate in hydrogen bonding, potentially leading to polymers with enhanced thermal stability and mechanical strength. The oxetane ring can undergo ring-opening polymerization to form polyethers. radtech.orgoup.com |

| Coatings | Polymers incorporating this monomer could exhibit improved adhesion to substrates due to the polar nature of the carboxamide and the potential for interactions with surfaces. This could be beneficial for developing advanced protective coatings. nih.gov |

| Adhesives | The hydrogen-bonding capabilities of the molecule could contribute to strong adhesive properties, particularly for polar substrates. Research has shown that functionalized polyoxetanes can act as effective adhesives. nih.gov |

Future work would involve the synthesis of polymers and copolymers containing the this compound unit and the characterization of their physical and chemical properties.

Novel Catalytic Applications for Functionalization and Derivatization

The this compound scaffold is ripe for exploration in the development of novel catalytic methods for its functionalization and derivatization. The presence of multiple reactive sites allows for a wide range of chemical transformations.

Key Areas for Catalytic Exploration:

C-H Activation: Catalytic C-H activation of the phenyl ring would allow for the introduction of various substituents, leading to a diverse library of derivatives with potentially new biological activities or material properties.

Radical Ring-Opening: Cobalt-catalyzed radical ring-opening of the oxetane has been shown to be a viable strategy for generating alkyl radicals that can participate in further reactions. researchgate.netresearchgate.net Applying this to this compound could lead to novel ring-opened structures with unique functionalities.